molecular formula C9H9N3O B6596881 3-methoxy-5-phenyl-4H-1,2,4-triazole CAS No. 57295-52-0

3-methoxy-5-phenyl-4H-1,2,4-triazole

Cat. No.: B6596881
CAS No.: 57295-52-0
M. Wt: 175.19 g/mol
InChI Key: BHOBHTSKYORBJF-UHFFFAOYSA-N
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Description

3-methoxy-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the third position and a phenyl group at the fifth position of the triazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methoxyaniline with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate is then acylated to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of cesium carbonate as an alkaline base and sodium borohydride for the reduction of ketone groups .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary alcohols .

Scientific Research Applications

3-methoxy-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes and proteins involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-methoxy-3-phenyl-1H-1,2,4-triazole

Uniqueness

3-methoxy-5-phenyl-4H-1,2,4-triazole is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-methoxy-5-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOBHTSKYORBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-52-0
Record name 3-methoxy-5-phenyl-4H-1,2,4-triazole
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